molecular formula C22H24BrNO4 B4295678 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4295678
M. Wt: 446.3 g/mol
InChI Key: BUZFAEKFWIRMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The adamantyl group in the compound enhances its stability and lipophilicity, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Bromination: The chromene core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Adamantylation: The adamantyl group is introduced through a nucleophilic substitution reaction using 1-adamantanol and a suitable leaving group.

    Carboxamidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of the adamantyl group, which enhances its stability and lipophilicity. This makes it more effective in penetrating biological membranes and interacting with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-6-bromo-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO4/c23-17-1-2-19-16(8-17)9-18(21(26)28-19)20(25)24-3-4-27-22-10-13-5-14(11-22)7-15(6-13)12-22/h1-2,8-9,13-15H,3-7,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZFAEKFWIRMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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